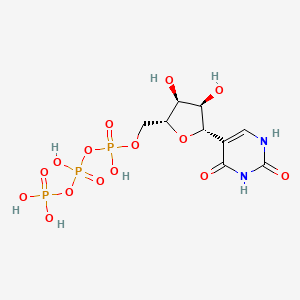

Pseudouridine-5'-triphosphate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWJOCYCKIZKKV-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: The Function of Pseudouridine-5'-triphosphate in Messenger RNA

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of modified nucleosides, particularly pseudouridine (Ψ), into messenger RNA (mRNA) has revolutionized the field of nucleic acid therapeutics. By replacing uridine with pseudouridine during in vitro transcription, the resulting mRNA molecules exhibit significantly enhanced translational capacity, increased biological stability, and a dramatically reduced innate immune response.[1] These improved characteristics are primarily due to pseudouridine's ability to evade recognition by key innate immune sensors, such as Toll-like receptors (TLRs) and the protein kinase R (PKR) pathway.[1][2] The structural alterations conferred by pseudouridine, stemming from its unique C-C glycosidic bond, enhance base stacking and contribute to greater RNA stability.[3][] This technical guide provides an in-depth analysis of the core functions of Pseudouridine-5'-triphosphate (ΨTP) in synthetic mRNA, the underlying molecular mechanisms, key experimental methodologies for its use and detection, and its transformative impact on drug development, most notably in the creation of mRNA vaccines.[3][5]

Introduction to Pseudouridine in mRNA

Pseudouridine (Ψ), an isomer of the nucleoside uridine, is the most abundant RNA modification found in cellular RNA.[][7] It is often referred to as the "fifth nucleotide." Unlike uridine, where the ribose sugar is attached to the N1 position of the uracil base, pseudouridine features a C-C glycosidic bond between the C1 of the ribose and the C5 of the uracil.[3] This isomerization is catalyzed post-transcriptionally in cells by enzymes known as pseudouridine synthases (PUS).[]

The key innovation for therapeutic applications involves the co-transcriptional incorporation of this compound (ΨTP) during in vitro transcription (IVT), completely replacing uridine triphosphate (UTP).[1][] This process generates synthetic mRNA molecules that are fully substituted with pseudouridine. The discovery by Katalin Karikó and Drew Weissman that this modification allows mRNA to bypass innate immune detection was a critical breakthrough for the therapeutic use of mRNA.[3]

Core Functions of Pseudouridine in Synthetic mRNA

The substitution of uridine with pseudouridine confers three primary advantages to synthetic mRNA, making it a viable platform for therapeutic use.

Enhanced Translational Capacity

Ψ-modified mRNA demonstrates a significantly higher capacity for protein translation compared to its unmodified counterpart.[1][2] This enhancement is largely a consequence of evading the cell's innate immune defenses. Unmodified single-stranded RNA can activate the RNA-dependent protein kinase (PKR), which, upon activation, phosphorylates the eukaryotic translation initiation factor 2-alpha (eIF-2α).[2] This phosphorylation leads to a global shutdown of protein synthesis. By incorporating pseudouridine, the activation of PKR is greatly diminished, thus preventing the inhibition of translation and leading to more robust protein expression from the mRNA template.[2]

Reduced Innate Immunogenicity

A major obstacle for early mRNA therapeutics was the strong inflammatory response triggered by exogenous, unmodified RNA.[1][5] The immune system has evolved pattern recognition receptors (PRRs) like Toll-like receptors (TLR3, TLR7, and TLR8) and RIG-I to detect foreign RNA, such as that from a viral infection.[1][2] The incorporation of pseudouridine into the mRNA sequence effectively masks it from these sensors.[1][3] This "stealth" characteristic prevents the activation of downstream inflammatory pathways, which would not only cause adverse effects but also lead to the rapid degradation of the therapeutic mRNA.[5]

Increased mRNA Stability

Pseudouridine contributes to the structural and biological stability of the mRNA molecule. The C-C glycosidic bond in pseudouridine provides greater rotational freedom and conformational flexibility, which enhances base stacking interactions within the RNA strand.[3][8] This added structural rigidity can make the mRNA more resistant to degradation by cellular nucleases.[5][] For instance, some studies suggest that Ψ-modified mRNA is more resistant to RNase L-mediated decay, a component of the antiviral interferon response.[5][9]

Molecular Mechanisms of Action

Attenuation of the Protein Kinase R (PKR) Pathway

The most critical mechanism for enhanced translation is the circumvention of the PKR pathway. Unmodified in vitro-transcribed mRNA is recognized by PKR, leading to its dimerization and autophosphorylation. Activated PKR then phosphorylates eIF2α, which sequesters the guanine nucleotide exchange factor eIF2B, halting the initiation of translation. Ψ-modified mRNA binds less efficiently to PKR, preventing its activation and allowing translation to proceed unimpeded.[2]

Structural Impact of Pseudouridine

The unique C-C bond and the presence of an additional hydrogen bond donor at the N1 position give pseudouridine distinct biophysical properties compared to uridine.[3] These properties lead to:

-

Enhanced Base Stacking: Ψ promotes more stable stacking interactions with adjacent bases, contributing to the overall thermodynamic stability of RNA duplexes.[9]

-

Backbone Rigidity: The altered sugar pucker preference (C3'-endo for Ψ vs. C2'-endo for U) adds rigidity to the sugar-phosphate backbone, which can influence RNA structure and its interactions with proteins.[8][9]

-

Altered Codon Recognition: While generally maintaining Watson-Crick base pairing with adenosine, the presence of Ψ in a codon can subtly alter the kinetics of ribosomal A-site binding and may increase the frequency of amino acid misincorporation or stop codon readthrough.[10][11][12]

Incorporation of ΨTP into Synthetic mRNA

In Vitro Transcription (IVT) Workflow

Ψ-modified mRNA is produced through an enzymatic process called in vitro transcription. The reaction requires a linear DNA template containing the gene of interest downstream of a bacteriophage promoter (e.g., T7), a phage RNA polymerase (e.g., T7 RNA polymerase), and a mixture of the four necessary nucleotide triphosphates (NTPs). For modification, UTP is completely replaced with ΨTP.[1][13]

N1-Methylpseudouridine (m1Ψ): An Enhanced Alternative

Further research has shown that N1-methylpseudouridine (m1Ψ), a derivative of pseudouridine, provides even greater benefits.[3] Replacing UTP with m1ΨTP during IVT results in mRNA that is more effective at evading immune detection and yields higher protein expression than standard Ψ-mRNA.[] Consequently, m1Ψ has become the modification of choice for many advanced mRNA therapeutics, including the Pfizer-BioNTech and Moderna COVID-19 vaccines.[3][5]

Quantitative Analysis of Pseudouridylation

Quantifying the level of pseudouridylation is crucial for understanding its biological relevance. In endogenous mammalian mRNA, pseudouridylation is substoichiometric and dynamically regulated.

| Parameter | Organism/Cell Line | Method | Observed Value | Reference |

| Ψ/U Ratio | Various mouse tissues | LC/MS/MS | ~0.2% - 0.6% | [14] |

| Ψ/U Ratio | Human cell lines (e.g., HeLa, 293T) | LC/MS/MS | ~0.2% - 0.4% | [14] |

| Modification Fraction | Human cell lines (HEK293T, HeLa, K562) | CLAP | 30% - 84% (at specific sites) | [7] |

Key Experimental Protocols

Protocol: In Vitro Transcription with ΨTP

This protocol is adapted from methodologies used to generate modified mRNA for functional studies.[1][2]

-

Template Preparation: A linearized plasmid DNA containing the gene of interest downstream of a T7 promoter is used as the template. The template should include sequences for a 5' UTR, 3' UTR, and a poly(A) tail.

-

Reaction Assembly: A typical transcription reaction is assembled at room temperature and includes:

-

T7 Transcription Buffer

-

T7 RNA Polymerase

-

Ribonuclease Inhibitor

-

ATP, GTP, CTP (at optimized concentrations)

-

This compound (ΨTP) , completely replacing UTP.

-

Linearized DNA template

-

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.

-

Template Digestion: Following transcription, the DNA template is removed by adding DNase I and incubating for an additional 30 minutes at 37°C.

-

Purification: The synthesized Ψ-mRNA is purified, typically by lithium chloride (LiCl) precipitation, which selectively precipitates RNA. The RNA pellet is washed with 75% ethanol and reconstituted in nuclease-free water.

-

Quantification & Quality Control: The concentration is determined by measuring absorbance at 260 nm. RNA integrity is assessed using gel electrophoresis.

Protocol: Quantification of Pseudouridylation using CMC-Ligation Assisted PCR (CLAP)

This method allows for the validation and semi-quantitative analysis of Ψ at specific sites in low-abundance RNAs like mRNA.[7][15]

-

CMC Treatment: Total cellular RNA is treated with N-Cyclohexyl-N′-(2-morpholinoethyl)carbodiimide (CMC), which forms a stable covalent adduct specifically with pseudouridine (and to a lesser extent, uridine).

-

Reverse Transcription (RT): Primer extension is performed using a gene-specific primer and a non-processive reverse transcriptase. The CMC-Ψ adduct acts as a block, causing the RT to terminate and produce a truncated cDNA product. Unmodified uridines do not block the RT, resulting in a full-length read-through product.

-

Ligation-Assisted PCR: The two distinct cDNA products (truncated and full-length) are ligated to a common anchor sequence.

-

PCR Amplification: The ligated products are amplified via PCR using primers specific to the gene and the anchor sequence.

-

Gel Electrophoresis: The PCR products are resolved on an agarose or polyacrylamide gel. Two distinct bands will be visible: a shorter band corresponding to the Ψ-modified site and a longer band corresponding to the unmodified site. The relative intensity of these bands allows for the semi-quantitative determination of the modification fraction.

References

- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudouridine - Wikipedia [en.wikipedia.org]

- 5. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudouridinylation of mRNA coding sequences alters translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pseudouridine-mediated stop codon readthrough in S. cerevisiae is sequence context–independent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudouridinylation of mRNA coding sequences alters translation (Journal Article) | OSTI.GOV [osti.gov]

- 13. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Properties of Pseudouridine-5'-triphosphate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

December 2025

Abstract

Pseudouridine-5'-triphosphate (ΨTP) is a naturally occurring modified nucleotide triphosphate that has garnered significant attention in the fields of RNA biology, therapeutics, and vaccine development. As an isomer of uridine-5'-triphosphate (UTP), its unique carbon-carbon glycosidic bond between the ribose sugar and the uracil base confers remarkable biochemical properties to RNA transcripts. This technical guide provides a comprehensive overview of the core biochemical properties of ΨTP, with a focus on its impact on RNA structure, function, and interaction with the cellular machinery. We present quantitative data on the thermodynamic stability of pseudouridine-containing RNA, its effects on translation efficiency, and its role in mitigating the innate immune response. Detailed experimental protocols for the synthesis and characterization of pseudouridine-modified mRNA are provided, alongside visualizations of key signaling pathways and experimental workflows to aid researchers in harnessing the potential of this pivotal molecule.

Introduction: The "Fifth Nucleoside" Triphosphate

Pseudouridine (Ψ), the most abundant RNA modification found in all domains of life, is often referred to as the "fifth nucleoside"[1]. It is an isomer of uridine where the uracil base is linked to the ribose sugar via a C5-C1' carbon-carbon bond, in contrast to the N1-C1' nitrogen-carbon bond in uridine[2][3]. This seemingly subtle structural change has profound implications for the biochemical and biophysical properties of RNA. This compound (ΨTP) serves as the substrate for the enzymatic incorporation of pseudouridine into RNA during in vitro transcription, enabling the synthesis of messenger RNA (mRNA) with enhanced therapeutic potential[4][5]. The incorporation of Ψ into mRNA has been shown to increase its stability, enhance its translational capacity, and, most critically, reduce its inherent immunogenicity, a key hurdle in the development of RNA-based therapeutics and vaccines[1][6].

Core Biochemical Properties of this compound

Chemical Structure and Physical Properties

The defining feature of ΨTP is the C-C glycosidic bond, which provides greater rotational freedom compared to the N-C bond in UTP[2]. This increased conformational flexibility, along with an additional hydrogen bond donor at the N1 position of the uracil base, contributes to the unique properties of pseudouridine-containing RNA[2][3].

| Property | Value | Reference |

| Molecular Formula | C9H15N2O15P3 | [5] |

| Molecular Weight | 484.14 g/mol | [5] |

| Appearance | White granular powder | [2] |

| Solubility in Water | Highly soluble | [2] |

Table 1: Physical and Chemical Properties of this compound. This table summarizes the key physical and chemical characteristics of ΨTP.

Impact on RNA Structure and Stability

The incorporation of pseudouridine into RNA duplexes has a significant stabilizing effect. This stabilization is attributed to enhanced base stacking interactions and the formation of additional hydrogen bonds, sometimes mediated by structured water molecules[4][7][8]. The increased rigidity of the sugar-phosphate backbone in the vicinity of a pseudouridine residue further contributes to the overall stability of the RNA molecule[8].

| Base Pair | Nearest-Neighbor Sequence (5'-3') | ΔG°₃₇ (kcal/mol) vs. U-A | Reference |

| Ψ-A | Internal | -1.7 (average) | [4][7] |

| Ψ-A | Terminal | -1.0 (average) | [4][7] |

| Ψ-G | Internal, 5'-CΨ G/3'-GG C | -2.5 | [9][10] |

| Ψ-U | Internal, 5'-AΨ U/3'-UA A | -0.5 | [9][10] |

| Ψ-C | Internal, 5'-GΨ C/3'-CG G | -1.5 | [9][10] |

Table 2: Thermodynamic Stability of Pseudouridine-Containing RNA Duplexes. This table presents the change in Gibbs free energy (ΔG°₃₇) for RNA duplexes containing pseudouridine (Ψ) compared to their uridine (U)-containing counterparts. The data highlights the significant stabilizing effect of pseudouridine in various sequence contexts.

Enhanced Translational Capacity of Pseudouridine-Modified mRNA

A key advantage of incorporating ΨTP into mRNA is the significant enhancement of protein expression. While the precise mechanisms are still under investigation, it is understood that pseudouridine can modulate codon-anticodon interactions and potentially influence ribosome translocation[11][12]. In many cellular systems, this leads to a substantial increase in protein yield from the modified mRNA template.

| mRNA Modification | Fold Increase in Protein Expression (vs. Unmodified) | Cell Type / Model | Reference |

| Pseudouridine (Ψ) | ~2-fold | Rabbit Reticulocyte Lysate | [1] |

| Pseudouridine (Ψ) | 4-5-fold | Wild-type MEFs | [13] |

| Pseudouridine (Ψ) | Up to 12-fold | Mouse Spleen (in vivo) | [1] |

| N1-methylpseudouridine (m1Ψ) | ~13-fold (vs. Ψ) | Mice | [14] |

| N1-methylpseudouridine/5-methylcytidine (m1Ψ/m5C) | ~44-fold (vs. Ψ/m5C) | Cell Lines | [14] |

Table 3: Quantitative Analysis of Protein Expression from Pseudouridine-Modified mRNA. This table summarizes the fold increase in protein expression from mRNA containing pseudouridine (Ψ) or its derivative N1-methylpseudouridine (m1Ψ) compared to unmodified mRNA in various experimental systems.

Evasion of the Innate Immune Response

Unmodified in vitro transcribed mRNA can trigger an innate immune response primarily through the activation of pattern recognition receptors (PRRs) such as RIG-I and PKR[1][13]. The incorporation of pseudouridine into mRNA significantly dampens this response, a critical feature for therapeutic applications.

RIG-I Signaling Pathway

Retinoic acid-inducible gene I (RIG-I) is a cytoplasmic sensor that recognizes viral RNA, particularly RNAs bearing a 5'-triphosphate. Upon binding to its ligand, RIG-I undergoes a conformational change, leading to the activation of downstream signaling cascades that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Pseudouridine-modified mRNA is a poor substrate for RIG-I, thus avoiding the initiation of this antiviral pathway[1].

PKR Signaling Pathway

Protein kinase R (PKR) is another key sensor of foreign RNA, particularly double-stranded RNA (dsRNA). Upon binding to dsRNA, PKR dimerizes and autophosphorylates, becoming an active kinase. Activated PKR then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global shutdown of protein synthesis. Pseudouridine-modified mRNA binds weakly to PKR, resulting in significantly less activation and thereby avoiding translational repression[13][15].

Quantitative Impact on Cytokine Induction

The reduced activation of innate immune sensors by pseudouridine-modified mRNA translates to a significant decrease in the production of pro-inflammatory cytokines.

| mRNA Modification | Cytokine | Observation | Cell Type / Model | Reference |

| Pseudouridine (Ψ) | IFN-α | High levels with unmodified mRNA, not with Ψ-modified mRNA | Mice (in vivo) | [1] |

| Pseudouridine (Ψ) | TNF-α | Increased mRNA with unmodified, not with Ψ-modified mRNA | Mice (in vivo) | [1] |

| N1-methylpseudouridine (m1Ψ) | IL-6, TNF-α, CXCL10 | Suppressed expression | Primary Human Fibroblast-like Synoviocytes | [14] |

| N1-methylpseudouridine (m1Ψ) | RIG-I, IL-6, IFN-β1 | Reduced expression | A549 cells | [14] |

Table 4: Attenuation of Innate Immune Response by Pseudouridine-Modified mRNA. This table summarizes the observed reduction in key pro-inflammatory cytokines and immune markers upon stimulation with pseudouridine-modified mRNA compared to unmodified mRNA.

Experimental Protocols

In Vitro Transcription of Pseudouridine-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of UTP with ΨTP using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter (1 µg)

-

HiScribe™ T7 High Yield RNA Synthesis Kit (NEB, #E2040S) or similar

-

This compound (ΨTP) solution (e.g., 100 mM)

-

Nuclease-free water

-

DNase I (RNase-free)

-

RNA purification kit (e.g., Monarch® RNA Cleanup Kit, NEB, #T2040S) or LiCl precipitation reagents

-

0.5 M EDTA, pH 8.0

Procedure:

-

Reaction Assembly: Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Assemble the reaction at room temperature in a nuclease-free tube in the following order:

| Reagent | Volume (for 20 µL reaction) | Final Concentration |

| Nuclease-free Water | to 20 µL | - |

| 10X Reaction Buffer | 2 µL | 1X |

| ATP Solution (100 mM) | 2 µL | 10 mM |

| CTP Solution (100 mM) | 2 µL | 10 mM |

| GTP Solution (100 mM) | 2 µL | 10 mM |

| ΨTP Solution (100 mM) | 2 µL | 10 mM |

| Linearized DNA Template | X µL (1 µg) | 50 ng/µL |

| T7 RNA Polymerase Mix | 2 µL | - |

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours. For transcripts >1 kb, the incubation time can be extended up to 4 hours.

-

DNase I Treatment: Add 2 µL of DNase I (RNase-free) to the reaction mixture. Mix and incubate at 37°C for 15 minutes to digest the DNA template.

-

mRNA Purification:

-

Column Purification: Follow the manufacturer's protocol for the RNA cleanup kit. This is the recommended method for high purity.

-

Lithium Chloride (LiCl) Precipitation (Alternative):

-

Add 30 µL of nuclease-free water to the 20 µL reaction.

-

Add 25 µL of 7.5 M LiCl and mix well.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

-

-

-

Quality Control: Assess the concentration and purity of the synthesized mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Analyze the integrity and size of the transcript by denaturing agarose gel electrophoresis.

Detection and Quantification of Pseudouridine in RNA

Several methods are available for the detection and quantification of pseudouridine in RNA.

5.2.1. Pseudo-seq: This method relies on the chemical modification of pseudouridine with CMCT (1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate), which creates a bulky adduct that blocks reverse transcriptase. The resulting cDNA fragments are then sequenced, and the positions of reverse transcriptase stops indicate the locations of pseudouridine.

A detailed, updated protocol for Pseudo-seq can be found in Pan et al. (2024)[1][5][6][10].

5.2.2. Nanopore Direct RNA Sequencing: This technique allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification. The presence of pseudouridine alters the ionic current signal as the RNA strand passes through the nanopore, enabling its detection.

A detailed protocol for nanopore sequencing of pseudouridine-modified RNA can be found in Begik et al. (2021)[16].

Conclusion

This compound is a powerful tool for the synthesis of modified mRNA with superior therapeutic properties. The incorporation of pseudouridine enhances RNA stability and translational efficiency while significantly reducing its immunogenicity. This technical guide has provided a comprehensive overview of the biochemical properties of ΨTP, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows aim to facilitate the application of this technology in research and drug development. As our understanding of the nuanced roles of RNA modifications continues to grow, ΨTP will undoubtedly remain at the forefront of innovation in RNA-based therapeutics and vaccines.

References

- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides | Semantic Scholar [semanticscholar.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. pnas.org [pnas.org]

- 12. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Protocol for differential analysis of pseudouridine modifications using nanopore DRS and unmodified transcriptome control - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Chemical Structure of Pseudouridine-5'-Triphosphate

Pseudouridine-5'-triphosphate (ΨTP) is a modified nucleoside triphosphate that plays a critical role in the development of mRNA-based therapeutics and vaccines.[1][] As an isomer of uridine-5'-triphosphate (UTP), its unique structural properties, when incorporated into messenger RNA (mRNA), enhance the stability and translational efficiency of the RNA molecule while reducing its immunogenicity.[][3][4] This guide provides an in-depth overview of the chemical structure of ΨTP and detailed methodologies for its synthesis.

Chemical Structure of this compound

Pseudouridine is an isomer of the nucleoside uridine, distinguished by the nature of the glycosidic bond connecting the uracil base to the ribose sugar. In uridine, the uracil is attached to the C1' atom of the ribose via a nitrogen atom (N1), forming an N-glycosidic bond. In pseudouridine, the uracil base is linked to the C1' of the ribose via a carbon atom (C5), creating a more stable C-C glycosidic bond.[] This fundamental difference underlies the unique biochemical properties of pseudouridine-containing RNA.

The triphosphate form, this compound, consists of the pseudouridine nucleoside with a chain of three phosphate groups attached to the 5'-hydroxyl group of the ribose sugar.

Key Structural Features:

-

Chemical Formula: C₉H₁₅N₂O₁₅P₃[5]

-

Molecular Weight: 550.09 g/mol (for the trisodium salt)[6]

-

Core Moiety: A uracil base C-glycosidically linked to a ribose sugar.

-

Triphosphate Chain: A linear arrangement of three phosphate groups (alpha, beta, and gamma) attached to the 5' position of the ribose.

References

- 1. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. This compound | C9H15N2O15P3 | CID 20762852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound trisodium salt - 100mM aqueous solution | 1175-34-4 | NP09389 [biosynth.com]

The Role of Pseudouridine in Enhancing mRNA Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the strategic incorporation of modified nucleosides. Among these, pseudouridine (Ψ), an isomer of uridine, has proven instrumental in overcoming the primary obstacles of inherent instability and immunogenicity of in vitro transcribed (IVT) mRNA. This technical guide provides an in-depth examination of the mechanisms by which pseudouridine enhances mRNA stability, reduces innate immune activation, and ultimately increases protein expression. We present quantitative data, detailed experimental protocols for key assays, and visual diagrams of the underlying molecular pathways and workflows to offer a comprehensive resource for researchers in the field.

The Molecular Basis of Pseudouridine-Mediated mRNA Stabilization

Pseudouridine (Ψ) is the most abundant modified nucleoside found in various types of cellular RNA.[1][2] Unlike uridine, which is linked to the ribose sugar via an N1-C1' glycosidic bond, pseudouridine features a C5-C1' bond.[3] This unique C-C bond provides greater rotational freedom and conformational flexibility.[1] Furthermore, the N1 position of the uracil base in pseudouridine contains an additional imino group that can act as a hydrogen bond donor, a feature absent in uridine.[3][4]

These structural distinctions confer properties that enhance the overall stability of the mRNA molecule:

-

Improved Base Stacking: The altered bond and sugar pucker conformation in pseudouridine promotes more stable base stacking interactions with adjacent nucleotides, contributing to the thermodynamic stability of RNA duplexes.[3][4][5]

-

Increased Backbone Rigidity: Pseudouridine induces a more rigid phosphodiester backbone in its vicinity, which reinforces the local RNA structure.[3][6] This increased rigidity is believed to be a major contributor to the overall stability of the RNA molecule.[3]

-

Resistance to Nuclease Degradation: The structural changes conferred by pseudouridine can render mRNA more resistant to degradation by certain cellular nucleases.[6][7] Studies have shown that pseudouridine-containing RNA resists enzymatic degradation by endosomal nucleases like RNase T2, which is a key step in evading immune detection.[8][9]

Caption: Logical diagram of how pseudouridine's unique structure enhances mRNA stability.

Evasion of Innate Immune Recognition

A critical function of pseudouridine in enhancing the functional stability of mRNA is its ability to help the molecule evade detection by the innate immune system. Exogenous, unmodified IVT mRNA can be recognized by pattern recognition receptors (PRRs) as a viral mimic, triggering an antiviral state that leads to translational shutdown and mRNA degradation.[2][][11]

Key pathways affected by pseudouridine modification include:

-

Toll-Like Receptors (TLRs): Unmodified single-stranded RNA is a ligand for endosomal TLR7 and TLR8.[8][9] Their activation initiates a signaling cascade that results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, creating a potent antiviral state.[5][8] mRNA containing pseudouridine or its derivative, N1-methylpseudouridine (m1Ψ), is poorly recognized by these receptors, thus preventing this inflammatory cascade.[5][9]

-

Protein Kinase R (PKR): PKR is a cytosolic sensor that is activated by double-stranded RNA (dsRNA), which is often a byproduct of the IVT process.[12][13] Activated PKR phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global shutdown of protein synthesis.[12][13] Pseudouridine-modified mRNA activates PKR to a much lesser degree than unmodified mRNA, thereby preventing this translational repression.[12]

-

RNase L: The 2'-5'-oligoadenylate synthetase (OAS)-RNase L pathway is another antiviral defense mechanism. Upon activation by dsRNA, OAS synthesizes 2'-5' oligoadenylates, which in turn activate RNase L, a nuclease that non-specifically degrades cellular and viral RNA. Early work found that fully pseudouridylated RNA was less efficient at activating this pathway, contributing to its longer cellular lifespan.[7]

Caption: Pseudouridine (Ψ) modification allows mRNA to evade innate immune sensors.

Quantitative Impact on Protein Expression

The combined effects of increased structural stability and immune evasion lead to a dramatic increase in the amount and duration of protein produced from a modified mRNA template. The development of N1-methylpseudouridine (m1Ψ), a derivative of Ψ, has shown even greater enhancements in protein expression and reduction in immunogenicity compared to pseudouridine.[14][][16]

Table 1: Comparison of In Vivo Luciferase Expression in Mice (Intramuscular Injection) Data synthesized from Andries et al., Journal of Controlled Release, 2015.[14]

| Nucleoside Modification | Peak Expression (Photons/s/cm²/sr) | Total Expression (AUC) | Fold Increase (vs. Ψ) |

| Pseudouridine (Ψ) | ~1 x 10⁸ | ~5 x 10⁹ | 1x |

| N1-Methylpseudouridine (m1Ψ) | ~1.3 x 10⁹ | ~4 x 10¹⁰ | ~8-13x |

Table 2: Relative Protein Production and Immune Response Summary of findings from multiple studies.[5][12][14][]

| mRNA Type | Relative Protein Yield (In Vitro & In Vivo) | Innate Immune Activation (TLRs, PKR) |

| Unmodified (U) | Baseline | High |

| Pseudouridine (Ψ) | High (e.g., ~2-fold higher than U in lysates[5]) | Low / Negligible |

| N1-Methylpseudouridine (m1Ψ) | Very High (up to 10-fold higher than Ψ[14][]) | Very Low / Negligible |

Detailed Experimental Protocols

Protocol: In Vitro Transcription of Pseudouridine-Modified mRNA

This protocol describes the synthesis of mRNA where all uridine triphosphates (UTP) are replaced with pseudouridine triphosphate (ΨTP) or N1-methylpseudouridine triphosphate (m1ΨTP).

Materials:

-

Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.

-

T7 RNA Polymerase

-

Transcription Buffer (10x)

-

Ribonuclease (RNase) Inhibitor

-

ATP, GTP, CTP solutions (100 mM)

-

Pseudouridine-5'-Triphosphate (ΨTP) or N1-Methylthis compound (m1ΨTP) (100 mM)

-

Anti-Reverse Cap Analog (ARCA)

-

DNase I (RNase-free)

-

Lithium Chloride (LiCl) for precipitation

-

Nuclease-free water

Procedure:

-

Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed.

-

Nuclease-free water (to a final volume of 50 µL)

-

10x Transcription Buffer (5 µL)

-

ATP, GTP, CTP (2 µL of each)

-

ΨTP or m1ΨTP (2 µL)

-

ARCA (4 µL)

-

Linearized DNA template (1 µg)

-

RNase Inhibitor (1 µL)

-

T7 RNA Polymerase (2 µL)

-

-

Incubation: Mix gently and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.[17]

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate for 15 minutes at 37°C.

-

Purification: Purify the transcribed mRNA using LiCl precipitation or a column-based RNA cleanup kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Resuspend the purified mRNA pellet in nuclease-free water. Determine the concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the mRNA transcript by running an aliquot on a denaturing agarose gel.[18]

Protocol: Measurement of mRNA Stability via Metabolic Labeling (Roadblock-qPCR)

This method measures the decay rate of pre-existing mRNA without the need for transcriptional inhibitors, which can have pleiotropic effects on cell physiology.[19] It relies on the incorporation of 4-thiouridine (4sU) into newly transcribed RNA.

Materials:

-

Cultured cells of interest

-

4-thiouridine (4sU)

-

N-ethylmaleimide (NEM)

-

RNA extraction kit (e.g., TRIzol-based)

-

Reverse transcription kit

-

qPCR master mix and primers for target genes

Procedure:

-

Labeling: Add 4sU to the cell culture medium to a final concentration of 100-400 µM. Culture the cells for various time points (e.g., 0, 2, 4, 8 hours) to allow for the accumulation of 4sU-labeled nascent transcripts. The "0 hour" sample is collected immediately before 4sU addition.

-

RNA Extraction: At each time point, harvest the cells and extract total RNA using a standard protocol.

-

NEM Treatment: Treat the extracted RNA with NEM. NEM alkylates the thiol group on the incorporated 4sU, creating a bulky adduct.[19]

-

Reverse Transcription: Perform reverse transcription on the NEM-treated RNA. The NEM-adduct on the 4sU acts as a "roadblock," preventing the reverse transcriptase from synthesizing cDNA from the newly made, 4sU-containing transcripts.[19][20] Therefore, the resulting cDNA pool is enriched for the pre-existing, non-labeled mRNA population.

-

Quantitative PCR (qPCR): Use the generated cDNA to perform qPCR with primers specific to the mRNA of interest.

-

Data Analysis: The decay of the target mRNA is observed as a decrease in its qPCR signal over the time course. The half-life (t₁/₂) can be calculated by fitting the data to a one-phase exponential decay curve.

Caption: Experimental workflow for measuring mRNA half-life using Roadblock-qPCR.

Conclusion

The incorporation of pseudouridine, and subsequently N1-methylpseudouridine, represents a cornerstone of modern mRNA therapeutic development. By enhancing structural stability and, crucially, enabling the mRNA to evade destructive innate immune responses, these modifications dramatically increase the functional half-life and translational output of synthetic mRNAs. The data overwhelmingly support the superiority of m1Ψ-modified mRNA for in vivo applications, paving the way for successful vaccines and a new generation of protein replacement therapies. A thorough understanding of these mechanisms and the protocols to evaluate them is essential for any researcher aiming to innovate in this transformative field.

References

- 1. Pseudouridine - Wikipedia [en.wikipedia.org]

- 2. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]

- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijeab.com [ijeab.com]

- 7. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 11. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 16. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]

- 17. biology.stackexchange.com [biology.stackexchange.com]

- 18. In vitro transcription of mRNA [bio-protocol.org]

- 19. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Impact of Pseudouridine on mRNA Translation Efficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of modified nucleosides, particularly pseudouridine (Ψ) and its derivative N1-methylpseudouridine (m1Ψ), into messenger RNA (mRNA) has revolutionized the landscape of mRNA-based therapeutics and vaccines. This technical guide provides an in-depth exploration of the multifaceted impact of pseudouridine on mRNA translation efficiency. By enhancing translational capacity, modulating immune responses, and influencing mRNA stability, pseudouridine has emerged as a critical component in the design of highly effective and safe mRNA constructs. This document details the quantitative effects of pseudouridylation on protein expression, outlines key experimental protocols for its study, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction: The Significance of Pseudouridine in mRNA Biology

Pseudouridine, an isomer of uridine, is the most abundant post-transcriptional RNA modification found in nature.[1] Unlike uridine, pseudouridine features a C-C glycosidic bond between the ribose sugar and the base, which imparts unique structural and functional properties to the RNA molecule.[2] This modification is known to enhance the stability of RNA secondary structures and improve base stacking.[1] While prevalent in non-coding RNAs like tRNA and rRNA, the discovery of pseudouridine in mRNA has opened new avenues for understanding and manipulating gene expression.

The therapeutic potential of pseudouridine-modified mRNA was prominently highlighted by the success of the Pfizer-BioNTech and Moderna COVID-19 vaccines, both of which utilize N1-methylpseudouridine to replace all uridine residues.[3][4] This substitution was instrumental in increasing protein expression and reducing the innate immunogenicity of the mRNA vaccine.[5]

Quantitative Impact of Pseudouridine on Translation Efficiency

The incorporation of pseudouridine into mRNA transcripts has been shown to significantly enhance protein production. This effect is attributed to a combination of factors, including increased translational capacity and enhanced biological stability of the mRNA.

Table 1: Quantitative Effects of Pseudouridine and N1-Methylpseudouridine on mRNA Translation

| Parameter | Modification | Organism/System | Observed Effect | Reference |

| Protein Expression | Pseudouridine (Ψ) | Mammalian cells & mice | Higher translational capacity compared to unmodified mRNA.[6][7] | [6][7] |

| N1-methylpseudouridine (m1Ψ) | Human cell lines, primary cells, mice | Enhanced protein expression more effectively than Ψ.[5][8] | [5][8] | |

| Pseudouridine (Ψ) | Human cells | Up to a 10-fold increase in protein translation compared to unmodified mRNA.[9] | [9] | |

| mRNA Stability | Pseudouridine (Ψ) | Human cells | Extends the half-life of mRNA.[10] | [10] |

| Translation Fidelity | Pseudouridine (Ψ) | In vitro bacterial system & human cells | Can increase amino acid misincorporation in a context-dependent manner.[11][12] | [11][12] |

| N1-methylpseudouridine (m1Ψ) | In vitro & human cells | Does not substantially change the rate of cognate amino acid addition but can affect the selection of near-cognate tRNAs.[13][14] | [13][14] | |

| Ribosome Density | N1-methylpseudouridine (m1Ψ) | Eukaryotic cells | Increases ribosome density on synthetic mRNAs.[10] | [10] |

Table 2: Stoichiometry of Pseudouridylation in Cellular mRNA

| Organism/Cell Line | Ψ/U Ratio (%) | Method | Reference |

| Mammalian mRNA | ~0.2-0.6% | Mass Spectrometry | [15] |

| HEK293T cells | ~0.2% | Mass Spectrometry | [15] |

| Various mouse tissues | High levels, tissue-dependent | Mass Spectrometry | [15] |

| Rice tissues | 0.31% to 1.89% | LC-MS/MS | |

| Arabidopsis tissues | 0.21% to 0.79% | LC-MS/MS |

Molecular Mechanisms of Action

The enhanced translational output of pseudouridine-modified mRNA stems from two primary mechanisms: evasion of the innate immune system and direct effects on the translational machinery.

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized as foreign by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][16] This inflammatory cascade can result in the global shutdown of translation. Pseudouridine modification, however, allows the mRNA to evade this immune surveillance.

Direct Impact on Translation Machinery

Pseudouridine modification has been shown to directly influence the dynamics of translation. Studies have indicated that N1-methylpseudouridine can increase ribosome loading onto mRNA.[17][18] This suggests that the modification may enhance translation initiation. While some reports suggest that pseudouridine can slow down the ribosome elongation rate in certain contexts, this may lead to a more productive interaction between the mRNA and the ribosome, ultimately increasing protein output.[17]

Experimental Protocols

The study of pseudouridine-modified mRNA involves a range of specialized molecular biology techniques. Below are outlines of key experimental protocols.

In Vitro Transcription of Pseudouridine-Modified mRNA

Objective: To synthesize mRNA transcripts where uridine is partially or fully replaced by pseudouridine or its derivatives.

Methodology:

-

Template Preparation: A linear DNA template containing a T7 or SP6 promoter followed by the gene of interest and a poly(A) tail sequence is required. The plasmid is linearized downstream of the poly(A) tail.

-

Transcription Reaction Setup: The reaction is assembled on ice and typically includes:

-

Transcription buffer

-

RNase inhibitor

-

A mixture of ATP, GTP, CTP, and UTP. For modification, UTP is replaced with ΨTP or m1ΨTP at the desired ratio.

-

Linearized DNA template

-

T7 or SP6 RNA polymerase

-

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.

-

DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 15-30 minutes at 37°C.

-

RNA Purification: The synthesized mRNA is purified using lithium chloride precipitation, silica-based columns, or phenol-chloroform extraction followed by ethanol precipitation.

-

Capping: A 5' cap structure (e.g., Cap 0 or Cap 1) is added either co-transcriptionally using cap analogs (e.g., ARCA) or post-transcriptionally using capping enzymes.

-

Quality Control: The integrity and concentration of the mRNA are assessed by gel electrophoresis and spectrophotometry.

In Vitro Translation Assay

Objective: To assess the translational efficiency of modified mRNA in a cell-free system.

Methodology:

-

System Selection: Rabbit reticulocyte lysate or wheat germ extract are commonly used eukaryotic in vitro translation systems.[12][17]

-

Reaction Setup: The reaction typically contains:

-

Nuclease-treated lysate

-

Amino acid mixture (often lacking one amino acid, e.g., methionine, for radiolabeling)

-

[³⁵S]-Methionine for radiolabeling the synthesized protein

-

Energy-generating system (e.g., creatine phosphate and creatine kinase)

-

Modified or unmodified mRNA template

-

-

Incubation: The reaction is incubated at 30°C for 60-90 minutes.

-

Analysis: The synthesized proteins are resolved by SDS-PAGE and visualized by autoradiography. The intensity of the protein bands is quantified to compare the translational efficiency of different mRNA constructs.

Ribosome Profiling

Objective: To determine the positions of ribosomes on mRNA transcripts at a genome-wide scale, providing insights into translation dynamics.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. The cells are then lysed under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Digestion: The lysate is treated with RNase I to digest mRNA that is not protected by ribosomes, leaving ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.

-

Ribosome Isolation: Monosomes are isolated by sucrose density gradient ultracentrifugation.

-

RPF Extraction: RNA is extracted from the monosome fraction.

-

Library Preparation:

-

RPFs are size-selected by denaturing polyacrylamide gel electrophoresis.

-

A 3' adapter is ligated to the RPFs.

-

The RPFs are reverse transcribed to generate cDNA.

-

The cDNA is circularized, and a 5' adapter is introduced during PCR amplification.

-

-

Sequencing and Data Analysis: The resulting library is sequenced using next-generation sequencing. The reads are mapped to the transcriptome to determine ribosome occupancy at codon resolution.

Mass Spectrometry for Pseudouridine Quantification

Objective: To accurately quantify the ratio of pseudouridine to uridine in an RNA sample.

Methodology:

-

RNA Digestion: The purified mRNA is enzymatically digested into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

-

Chromatographic Separation: The resulting nucleosides are separated by liquid chromatography (LC).

-

Mass Spectrometry Analysis: The separated nucleosides are analyzed by tandem mass spectrometry (MS/MS). Pseudouridine and uridine are identified based on their specific mass-to-charge ratios and fragmentation patterns.

-

Quantification: The abundance of pseudouridine and uridine is determined by integrating the area under their respective chromatographic peaks. The Ψ/U ratio is then calculated. Stable isotope-labeled internal standards can be used for absolute quantification.[11]

Conclusion and Future Directions

The incorporation of pseudouridine into mRNA is a powerful strategy for enhancing its therapeutic potential. The ability of pseudouridine-modified mRNA to increase protein expression, primarily by evading the innate immune system and potentially by directly modulating the translational machinery, has been a cornerstone of the success of mRNA vaccines and holds immense promise for other therapeutic applications, including protein replacement therapies and gene editing.

Future research in this area will likely focus on several key aspects:

-

Context-Dependent Effects: A deeper understanding of how the sequence context surrounding a pseudouridine modification influences translation efficiency and fidelity.

-

Novel Modified Nucleosides: The exploration of other naturally occurring or synthetic modified nucleosides to further fine-tune the properties of therapeutic mRNA.

-

Tissue-Specific Translation: Investigating how the effects of pseudouridylation may vary across different cell types and tissues.

-

Long-Term Safety and Efficacy: Continued evaluation of the long-term effects of pseudouridine-modified mRNA therapeutics in clinical settings.

By continuing to unravel the intricate ways in which pseudouridine and other modifications impact mRNA biology, the scientific community can further optimize the design of mRNA-based medicines for a wide range of diseases.

References

- 1. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mRNA structure determines modification by pseudouridine synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Protocol for differential analysis of pseudouridine modifications using nanopore DRS and unmodified transcriptome control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 15. researchgate.net [researchgate.net]

- 16. mRNA translation -RNA -Molecular Biology-BIO-PROTOCOL [bio-protocol.org]

- 17. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 18. themoonlab.org [themoonlab.org]

"how pseudouridine reduces mRNA immunogenicity"

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The inherent immunogenicity of in-vitro transcribed (IVT) mRNA has long been a significant hurdle in its development as a therapeutic modality. Unmodified single-stranded and double-stranded RNA can be recognized by a host of innate immune sensors, triggering inflammatory responses that can reduce therapeutic protein expression and cause adverse effects. A key breakthrough in overcoming this challenge was the strategic incorporation of modified nucleosides, most notably pseudouridine (Ψ), into the mRNA sequence. This guide provides a detailed technical overview of the molecular mechanisms by which pseudouridine and its derivative, N1-methylpseudouridine (m1Ψ), abrogate the innate immune recognition of mRNA, thereby enhancing its stability, translational efficacy, and therapeutic potential.

Core Mechanisms of mRNA Immune Recognition

The innate immune system employs a sophisticated network of pattern recognition receptors (PRRs) to detect foreign nucleic acids. For exogenous mRNA, the primary sensing occurs through two major pathways: endosomal Toll-like receptors (TLRs) and cytosolic sensors such as RNA-dependent protein kinase (PKR) and retinoic acid-inducible gene I (RIG-I).

Endosomal Sensing: Toll-Like Receptors (TLR7 and TLR8)

TLR7 and TLR8 are located within the endosomal compartment of immune cells, particularly dendritic cells (DCs) and macrophages.[1][2] They specialize in recognizing single-stranded RNA (ssRNA), a hallmark of many viral genomes. Upon cellular uptake of exogenous mRNA, it is trafficked to endolysosomes where it is degraded by nucleases like RNase T2.[][4] This process generates uridine-rich fragments that can directly bind to and activate TLR7 and TLR8.[1][] Activation of these receptors initiates a downstream signaling cascade via the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7. This culminates in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (IFN-α/β), orchestrating a potent anti-viral state that unfortunately hinders the therapeutic efficacy of the mRNA.[2][5]

Cytosolic Sensing: PKR and RIG-I

If mRNA escapes the endosome and enters the cytoplasm, it can be detected by cytosolic PRRs.

-

RNA-Dependent Protein Kinase (PKR): PKR is a ubiquitously expressed enzyme that is activated by binding to double-stranded RNA (dsRNA) contaminants, which are common byproducts of the IVT process.[6] Unmodified ssRNA can also activate PKR, albeit less efficiently.[6][7] Upon activation, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[6] Phosphorylated eIF2α is a potent inhibitor of translation initiation, effectively shutting down protein synthesis for both the therapeutic mRNA and host transcripts.[6][8]

-

Retinoic Acid-Inducible Gene I (RIG-I): RIG-I is a cytosolic sensor that recognizes 5'-triphosphate moieties on short dsRNAs.[7][9] IVT mRNA inherently possesses a 5'-triphosphate, making it a potent ligand for RIG-I.[9] RIG-I activation triggers a conformational change that exposes its caspase activation and recruitment domains (CARDs), leading to downstream signaling that results in robust Type I IFN production.[9][10]

The Role of Pseudouridine in Evading Immune Detection

Pseudouridine (Ψ) is an isomer of uridine where the uracil base is attached to the ribose ring via a C-C bond instead of the usual N-C glycosidic bond.[11] This seemingly subtle change, along with further modification to N1-methylpseudouridine (m1Ψ), profoundly alters the biophysical properties of the mRNA, allowing it to evade the immune sensors described above.[][13]

Mechanism 1: Impaired Endolysosomal Processing and Evasion of TLR7/8

The primary mechanism by which Ψ-modified mRNA avoids TLR7/8 activation is by resisting degradation within the endolysosome.[][4] The altered C-C bond and enhanced base stacking conferred by pseudouridine make the RNA phosphodiester backbone more rigid and stable.[][13] This increased stability hinders the activity of endolysosomal nucleases, particularly RNase T2, which preferentially cleaves at purine-uridine sites.[]

By resisting cleavage, Ψ-modified mRNA fails to generate the small, uridine-rich ssRNA fragments necessary to engage and activate TLR7 and TLR8.[][4][5] Consequently, the downstream inflammatory cascade is not initiated. The N1-methyl group in m1Ψ further enhances this effect.[4]

References

- 1. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping of pseudouridine residues on cellular and viral transcripts using a novel antibody-based technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nucleotide Sequences and Modifications That Determine RIG-I/RNA Binding and Signaling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Pseudouridine - Wikipedia [en.wikipedia.org]

- 13. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Occurrence of Pseudouridine in tRNA and rRNA

Abstract: Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant post-transcriptional modification found in non-coding RNAs, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). Its synthesis, catalyzed by pseudouridine synthases (PUS), introduces a greater rotational freedom and an additional hydrogen bond donor, thereby stabilizing RNA structures and fine-tuning their functions. This guide provides a comprehensive overview of the natural occurrence of pseudouridine in tRNA and rRNA, detailing its quantitative distribution, the methodologies for its detection, and its functional implications in cellular processes. The intricate roles of pseudouridine in RNA stability, translation fidelity, and stress response are highlighted, offering insights for therapeutic development.

Quantitative Distribution of Pseudouridine

Pseudouridine modifications are widespread across all domains of life. The extent and position of these modifications vary significantly between different RNA species and organisms.

Table 1: Abundance of Pseudouridine in tRNA

| Organism/Cell Type | tRNA Species | Position(s) of Ψ | Percentage of Uridines Modified | Reference |

| Escherichia coli | tRNAPhe | 39, 55 | 100% at position 55 | |

| Saccharomyces cerevisiae | tRNAAsp | 13, 32, 55 | High | |

| Human (HeLa cells) | Mitochondrial tRNA | Various | ~1.3% of total uridine | |

| Human (HEK293T cells) | Cytoplasmic tRNA | Various | High |

Table 2: Abundance of Pseudouridine in rRNA

| Organism/Cell Type | rRNA Subunit | Position(s) of Ψ | Stoichiometry | Reference |

| Escherichia coli | 23S rRNA | 746, 1911, 1915, 1917, 2504, 2580 | High | |

| Saccharomyces cerevisiae | 18S rRNA | Multiple | High | |

| Saccharomyces cerevisiae | 25S rRNA | Multiple | High | |

| Human (HeLa cells) | 18S rRNA | Multiple | High | |

| Human (HeLa cells) | 28S rRNA | Multiple | >95% at most sites |

Functional Implications of Pseudouridylation

The presence of pseudouridine in tRNA and rRNA has profound effects on their structure and function.

-

tRNA: Pseudouridylation in the anticodon loop, particularly at position 38 or 39, is crucial for maintaining the structural integrity of the loop and ensuring accurate codon recognition. The modification at position 55 in the TΨC loop is nearly universal and is critical for tRNA folding and interaction with the ribosome.

-

rRNA: Pseudouridines in rRNA are concentrated in functionally important regions of the ribosome. They contribute to the stability of rRNA secondary and tertiary structures, facilitate correct rRNA folding, and are involved in modulating ribosome-ligand interactions, thereby influencing the fidelity and efficiency of translation.

Experimental Protocols for Pseudouridine Detection

Several methods have been developed to map pseudouridine sites in RNA. The choice of method depends on the desired resolution, sensitivity, and the specific research question.

CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate) Chemistry-Based Methods

CMC specifically reacts with the N3-imino group of pseudouridine and uridine. Under alkaline conditions, the CMC adduct at pseudouridine is stable, while the adduct at uridine is hydrolyzed. This differential reactivity allows for the specific detection of pseudouridine.

Protocol: CMC Treatment and Primer Extension

-

RNA Isolation: Isolate total RNA or specific RNA species of interest using standard protocols.

-

CMC Modification:

-

Dissolve RNA in a buffer containing 50 mM Bicine, pH 8.3, 4 mM EDTA, and 7 M urea.

-

Add CMC to a final concentration of 0.17 M.

-

Incubate at 37°C for 20 minutes.

-

Remove excess CMC by ethanol precipitation.

-

-

Alkaline Treatment:

-

Resuspend the CMC-treated RNA in 50 mM Na₂CO₃, pH 10.4.

-

Incubate at 37°C for 4 hours to hydrolyze CMC-uridine adducts.

-

Neutralize the reaction and purify the RNA.

-

-

Primer Extension:

-

Anneal a radiolabeled or fluorescently labeled primer to the modified RNA.

-

Perform reverse transcription using a reverse transcriptase.

-

The CMC adduct on pseudouridine will block the reverse transcriptase, resulting in a stop one nucleotide 3' to the modified base.

-

-

Analysis: Analyze the primer extension products on a denaturing polyacrylamide gel. The appearance of a band corresponding to the stalled reverse transcriptase product indicates the presence of a pseudouridine.

High-Throughput Sequencing Methods

Next-generation sequencing-based methods have enabled transcriptome-wide mapping of pseudouridine.

Protocol: Pseudo-seq

-

RNA Fragmentation and CMC Modification: Fragment total RNA and perform CMC modification as described above.

-

Ligation of 3' and 5' Adapters: Ligate adapters to the 3' and 5' ends of the RNA fragments.

-

Reverse Transcription and cDNA Synthesis: Perform reverse transcription. The CMC adduct will cause a stop, resulting in cDNAs of varying lengths.

-

Library Preparation and Sequencing: Prepare a sequencing library from the cDNAs and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The 5' ends of the reads will accumulate at the position one nucleotide downstream of the pseudouridine site.

Mass Spectrometry

Mass spectrometry provides a direct and quantitative method for detecting and identifying RNA modifications.

Protocol: LC-MS/MS Analysis

-

RNA Digestion: Digest the RNA of interest into small oligonucleotides or single nucleosides using specific RNases or alkaline hydrolysis.

-

Liquid Chromatography (LC) Separation: Separate the resulting oligonucleotides or nucleosides using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry (MS) and Tandem MS (MS/MS):

-

The eluting molecules are introduced into a mass spectrometer.

-

The mass-to-charge ratio of the intact molecules is measured (MS1).

-

Specific ions are selected and fragmented, and the masses of the fragments are measured (MS/MS).

-

-

Data Analysis: The presence of pseudouridine is identified by its characteristic mass and fragmentation pattern, which is identical to uridine but can be distinguished by chromatographic retention time and specific fragmentation patterns in oligonucleotides.

Signaling Pathways and Logical Relationships

The regulation of pseudouridylation is a dynamic process influenced by cellular stress and signaling pathways. The presence of pseudouridine, in turn, impacts downstream cellular processes.

Caption: Stress-induced signaling pathways can modulate the activity of pseudouridine synthases.

Caption: A streamlined workflow for transcriptome-wide mapping of pseudouridine using Pseudo-seq.

Caption: The molecular basis for pseudouridine's functional impact on RNA.

Conclusion and Future Directions

The study of pseudouridine in tRNA and rRNA has revealed its fundamental importance in gene expression and cellular homeostasis. The development of high-throughput mapping techniques has uncovered a dynamic and widespread "pseudouridinome" that can be modulated in response to environmental cues. For drug development professionals, the enzymes responsible for pseudouridylation, the pseudouridine synthases, represent a novel class of potential therapeutic targets. Inhibiting or modulating the activity of specific PUS enzymes could offer new avenues for treating diseases where dysregulation of translation is implicated, such as cancer and viral infections. Future research will likely focus on elucidating the specific roles of individual pseudouridine sites, understanding the regulatory networks that control their formation, and developing potent and selective inhibitors of pseudouridine synthases.

The In Vitro Mechanism of Action of Pseudouridine-5'-Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant RNA modification found in nature. Its incorporation into messenger RNA (mRNA) in place of uridine, through the use of pseudouridine-5'-triphosphate (ΨTP) during in vitro transcription, has emerged as a cornerstone of modern RNA therapeutics and vaccine development. This technical guide provides an in-depth exploration of the in vitro mechanism of action of ΨTP, detailing its impact on transcription, translation, RNA structure, and innate immune recognition. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to enable researchers to harness the benefits of pseudouridine-modified mRNA in their work.

The Role of this compound in In Vitro Transcription

The enzymatic synthesis of mRNA in vitro is predominantly carried out by bacteriophage RNA polymerases, such as T7, T3, or SP6. These polymerases readily incorporate ΨTP in place of uridine triphosphate (UTP) during the elongation of the RNA transcript. This substitution is a critical step in producing modified mRNA with enhanced therapeutic properties.

Incorporation Efficiency

While T7 RNA polymerase can efficiently incorporate ΨTP, the relative efficiency compared to UTP can be sequence-dependent. However, studies have shown that complete replacement of UTP with ΨTP is achievable and results in high yields of fully pseudouridylated mRNA.[1]

Experimental Protocol: In Vitro Transcription with ΨTP

This protocol outlines the standard procedure for synthesizing pseudouridine-modified mRNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

This compound (ΨTP) solution (100 mM)

-

ATP, CTP, GTP solutions (100 mM each)

-

T7 RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

RNA purification kit (e.g., column-based or magnetic beads)

Procedure:

-

Reaction Setup: Thaw all components on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

-

Nuclease-free water: to a final volume of 50 µL

-

10x Transcription Buffer: 5 µL

-

ATP, CTP, GTP (100 mM each): 2 µL of each

-

ΨTP (100 mM): 2 µL

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Gently mix the reaction by pipetting and incubate at 37°C for 2 to 4 hours.

-

DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

-

Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the purified mRNA in nuclease-free water.

-

Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by gel electrophoresis.

Enhanced Translational Capacity of Pseudouridine-Modified mRNA

One of the most significant advantages of incorporating pseudouridine into mRNA is the substantial increase in protein expression upon its delivery into cells or in cell-free translation systems.[1][2]

Mechanism of Enhanced Translation

The primary mechanism for this enhanced translation is the ability of pseudouridine-modified mRNA to evade the cellular innate immune response, specifically by reducing the activation of RNA-dependent protein kinase (PKR).[3][4][5] Unmodified in vitro transcribed mRNA can be recognized as foreign, leading to PKR activation. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a global shutdown of protein synthesis.[3] By incorporating pseudouridine, this recognition and subsequent translational repression are significantly diminished.[3][4]

Quantitative Analysis of Translation Enhancement

The following table summarizes the quantitative data on the enhancement of translation observed with pseudouridine-modified mRNA compared to unmodified mRNA.

| System | Reporter Gene | Fold Increase in Protein Expression (Ψ-mRNA vs. U-mRNA) | Reference |

| Rabbit Reticulocyte Lysate | Firefly Luciferase | ~2-fold | [1] |

| Rabbit Reticulocyte Lysate | Renilla Luciferase | ~2-fold | [1] |

| 293 Cells | Renilla Luciferase | ~10-fold | [2] |

Experimental Protocol: In Vitro Translation Assay

This protocol describes a method for comparing the translational efficiency of unmodified and pseudouridine-modified mRNA using a commercially available rabbit reticulocyte lysate system.

Materials:

-

Unmodified and Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase)

-

Rabbit Reticulocyte Lysate Kit

-

Nuclease-free water

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Reaction Setup: Thaw the rabbit reticulocyte lysate and other kit components on ice. For each mRNA sample, prepare the following reaction in a microcentrifuge tube on ice:

-

Rabbit Reticulocyte Lysate: 12.5 µL

-

Reaction Buffer: 2.5 µL

-

Amino Acid Mixture (minus methionine): 0.5 µL

-

mRNA (1 µg/µL): 1 µL

-

Nuclease-free water: to a final volume of 25 µL

-

-

Incubation: Mix the components gently and incubate the reactions at 30°C for 90 minutes.

-

Quantification:

-

Equilibrate the luciferase assay reagent to room temperature.

-

Add 5 µL of the translation reaction to a well of a 96-well plate.

-

Add 50 µL of the luciferase assay reagent to the well.

-

Immediately measure the luminescence using a luminometer.

-

-

Analysis: Compare the luminescence readings from the reactions programmed with Ψ-modified mRNA to those with unmodified mRNA to determine the relative translation efficiency.

Evasion of Innate Immune Recognition

In vitro transcribed RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, leading to an inflammatory response and inhibition of translation. Pseudouridine modification is a key strategy to mitigate this immune activation.

Reduced Activation of RNA-Dependent Protein Kinase (PKR)

As mentioned previously, pseudouridine-containing mRNA significantly reduces the activation of PKR compared to its unmodified counterpart.[3][4][5] This is attributed to a decreased binding efficiency of PKR to pseudouridine-modified RNA.[3][5]

Diminished RIG-I Signaling

Retinoic acid-inducible gene I (RIG-I) is another cytosolic sensor that detects viral RNA, particularly those with a 5'-triphosphate group.[6] The incorporation of pseudouridine into RNA has been shown to abrogate RIG-I-mediated signaling, preventing the induction of type I interferons.[6] While pseudouridine-modified RNA can still bind to RIG-I, it fails to induce the conformational changes necessary for downstream signaling, acting as a competitive inhibitor.[7]

Quantitative Data on Immune Evasion

The following table presents quantitative data on the reduced activation of PKR by pseudouridine-modified RNA.

| Assay | RNA Type | Relative PKR Activation (%) | Reference |

| In vitro PKR autophosphorylation | 5'ppp-RNA (unmodified) | 100 | [3] |

| In vitro PKR autophosphorylation | 5'ppp-RNA (Ψ-modified) | ~20 | [3] |

Experimental Protocol: In Vitro PKR Activation Assay

This protocol details a method to assess the level of PKR autophosphorylation induced by different RNA species in vitro.[8]

Materials:

-

Recombinant human PKR

-

Unmodified and Ψ-modified RNA

-

[γ-³²P]ATP

-

10x Kinase Buffer (200 mM Tris-HCl pH 7.5, 500 mM KCl, 20 mM MgCl₂, 20 mM MnCl₂)

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the following kinase reaction:

-

Recombinant PKR: 1 µg

-

RNA sample: 1 µg

-

10x Kinase Buffer: 2 µL

-

[γ-³²P]ATP: 1 µL (10 µCi)

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

SDS-PAGE: Stop the reaction by adding 5 µL of 5x SDS loading buffer and boiling for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Analysis: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to quantify the level of ³²P incorporation into PKR, which is indicative of its autophosphorylation and activation.